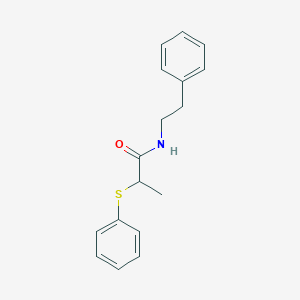![molecular formula C14H12N2O4 B5232666 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ABPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABPP is a heterocyclic compound that contains a pyrimidine ring and a benzylidene group. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用機序
The mechanism of action of 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the covalent modification of enzymes at their active sites. This compound contains a reactive group that can bind to the active site of an enzyme, allowing for the identification and characterization of the enzyme. Once bound, this compound irreversibly modifies the enzyme, allowing for its identification and characterization.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphatases. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer research. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. It is a highly specific and sensitive tool for identifying and characterizing enzymes. It can be used in a variety of research applications, including proteomics, drug discovery, and enzyme profiling. However, there are also limitations to the use of this compound in laboratory experiments. It can be difficult to synthesize and purify, and it can be expensive to use. Additionally, the irreversible modification of enzymes by this compound can limit its use in certain research applications.
将来の方向性
There are several future directions for 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione research. One area of focus is the development of new methods for synthesizing and purifying this compound. Another area of focus is the identification and characterization of new enzymes using this compound. Additionally, there is interest in using this compound to study the activity of enzymes in vivo, as well as to develop new therapeutic agents based on its biochemical and physiological effects. Overall, this compound is a promising tool for scientific research, and its potential applications are vast.
合成法
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including condensation reactions between 2-aminopyrimidine and aldehydes. One such method involves the reaction between 2-aminopyrimidine and 2-hydroxybenzaldehyde in the presence of an acid catalyst. The resulting product is then reacted with allyl bromide to form this compound. Other methods involve the use of different aldehydes and amination reagents.
科学的研究の応用
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in a variety of scientific research applications, including proteomics, drug discovery, and enzyme profiling. This compound can be used to identify and characterize the active sites of enzymes, as well as to screen for potential inhibitors. It has also been used to study the activity of proteases, kinases, and phosphatases, among other enzymes. This compound has been shown to be a valuable tool for understanding the mechanisms of enzyme function and regulation.
特性
IUPAC Name |
5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-7-20-11-6-4-3-5-9(11)8-10-12(17)15-14(19)16-13(10)18/h2-6,8H,1,7H2,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJFGMVKTLMYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)
![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5232647.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)
![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)